Elevated Polar Surface Area (PSA) vs. DIME Confers Superior Aqueous Solubility Profile
The target compound exhibits a polar surface area (PSA) of 71.06 Ų [1], which is 58.7% higher than that of DIME (PSA = 44.76 Ų) . This increase arises from the two additional carbonyl oxygen atoms in the malonate diester moiety. In drug design, PSA values above 60 Ų are generally associated with improved aqueous solubility, while values below 50 Ų correlate with poor solubility [2]. The target compound's PSA of >70 Ų places it in a solubility-favorable range that DIME, with PSA <45 Ų and experimentally determined solubility of only 2.0 × 10⁻³ g/L (25 °C), cannot achieve .
| Evidence Dimension | Polar Surface Area (PSA; Ų) |
|---|---|
| Target Compound Data | PSA = 71.06 Ų |
| Comparator Or Baseline | DIME (methyl 3,5-diiodo-4-(4′-methoxyphenoxy)benzoate; CAS 33927-09-2): PSA = 44.76 Ų |
| Quantified Difference | ΔPSA = +26.30 Ų (+58.7% increase over DIME) |
| Conditions | Calculated topological polar surface area (TPSA); source data from Molbase (target) and Chem960 (DIME) |
Why This Matters
Higher PSA directly predicts improved aqueous solubility, which is critical for in vitro assay reproducibility, reduced need for DMSO solubilization, and potential in vivo formulation feasibility—factors that directly impact procurement decisions for both research and preclinical development.
- [1] Molbase. diethyl 2-[[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]methyl]propanedioate. CAS 94861-76-4. PSA: 71.06; LogP: 4.9816. Accessed 2026. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005 Oct;2(4):541-53. doi: 10.1602/neurorx.2.4.541. (TPSA <60-70 Ų guideline for oral bioavailability and solubility). View Source
